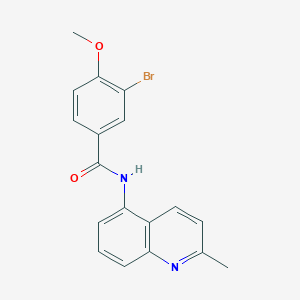
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the diazepine family. It is a potent antagonist of the GABA receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. The compound was first synthesized in the 1980s and has since been used extensively in scientific research to study the mechanisms of action of GABA receptors.
Mecanismo De Acción
The mechanism of action of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves its binding to the benzodiazepine site on the GABA receptor. This site is distinct from the GABA binding site and is responsible for modulating the activity of the receptor. By binding to this site, 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 can prevent the binding of benzodiazepines and other modulators, thereby blocking the inhibitory effects of GABA.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. It has also been shown to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of muscle movement and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 for lab experiments is its potency as a GABA receptor antagonist. This allows researchers to study the effects of GABA on various physiological and biochemical processes in a controlled manner. However, one limitation of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and serotonin systems. Another direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the long-term effects of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 on the central nervous system.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-2-one with 5-propyl-4-pyrimidinylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50-60%.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the mechanisms of action of GABA receptors. It is a potent antagonist of the receptor, which means that it can block the inhibitory effects of GABA on the central nervous system. This allows researchers to study the effects of GABA on various physiological and biochemical processes.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(5-propylpyrimidin-4-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-3-8-18-13-22-16-23-21(18)24-12-11-20(26)25(19(4-2)15-24)14-17-9-6-5-7-10-17/h5-7,9-10,13,16,19H,3-4,8,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCEEXRJBUMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(=O)N(C(C2)CC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5311637.png)
![3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311654.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5311676.png)
![N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5311677.png)


![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5311691.png)

![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxobutan-2-ol](/img/structure/B5311701.png)
![1-(2-methylbenzoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5311709.png)
![1-benzyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5311721.png)

![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)